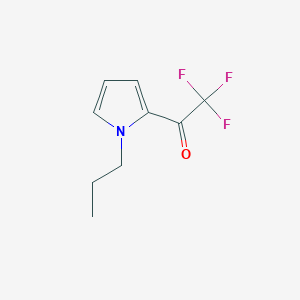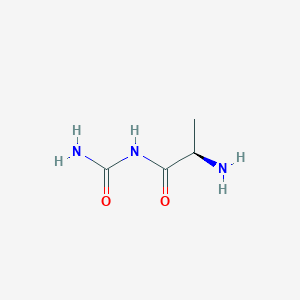
(R)-2-Amino-N-carbamoylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-N-carbamoylpropanamide is a chiral compound with significant importance in various fields of chemistry and biology It is characterized by the presence of an amino group, a carbamoyl group, and a chiral center at the second carbon of the propanamide backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-N-carbamoylpropanamide typically involves the following steps:
Starting Material: The synthesis begins with ®-2-Aminopropanoic acid.
Carbamoylation: The amino group of ®-2-Aminopropanoic acid is reacted with a carbamoylating agent such as urea or carbamoyl chloride under basic conditions to form the carbamoyl group.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain ®-2-Amino-N-carbamoylpropanamide in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of ®-2-Amino-N-carbamoylpropanamide can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the carbamoylation process.
Types of Reactions:
Oxidation: ®-2-Amino-N-carbamoylpropanamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction of the carbamoyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base to facilitate nucleophilic attack.
Major Products:
Oxidation: Oxo derivatives of ®-2-Amino-N-carbamoylpropanamide.
Reduction: Amines derived from the reduction of the carbamoyl group.
Substitution: Various substituted derivatives depending on the nature of the substituent introduced.
科学的研究の応用
Chemistry: ®-2-Amino-N-carbamoylpropanamide is used as a chiral building block in the synthesis of complex organic molecules. Its chiral center makes it valuable in the production of enantiomerically pure compounds.
Biology: In biological research, ®-2-Amino-N-carbamoylpropanamide is studied for its potential role in enzyme inhibition and as a substrate in enzymatic reactions. Its structural similarity to amino acids allows it to interact with various biological systems.
Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor in the synthesis of pharmaceuticals. Its ability to form stable complexes with metal ions makes it a candidate for drug delivery systems.
Industry: In the industrial sector, ®-2-Amino-N-carbamoylpropanamide is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
作用機序
The mechanism by which ®-2-Amino-N-carbamoylpropanamide exerts its effects is primarily through its interaction with biological macromolecules. The amino and carbamoyl groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The chiral center allows for specific interactions with chiral environments, making it a useful tool in stereoselective synthesis and biological studies.
類似化合物との比較
(S)-2-Amino-N-carbamoylpropanamide: The enantiomer of ®-2-Amino-N-carbamoylpropanamide, differing in the spatial arrangement of the amino group.
2-Amino-N-carbamoylbutanamide: A homologous compound with an additional methylene group in the backbone.
N-Carbamoyl-2-aminopropanoic acid: A related compound where the amide group is replaced by a carboxylic acid group.
Uniqueness: ®-2-Amino-N-carbamoylpropanamide is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to participate in a variety of chemical reactions and form stable complexes with metal ions sets it apart from other similar compounds.
特性
分子式 |
C4H9N3O2 |
|---|---|
分子量 |
131.13 g/mol |
IUPAC名 |
(2R)-2-amino-N-carbamoylpropanamide |
InChI |
InChI=1S/C4H9N3O2/c1-2(5)3(8)7-4(6)9/h2H,5H2,1H3,(H3,6,7,8,9)/t2-/m1/s1 |
InChIキー |
VFCZTUZORACDRO-UWTATZPHSA-N |
異性体SMILES |
C[C@H](C(=O)NC(=O)N)N |
正規SMILES |
CC(C(=O)NC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


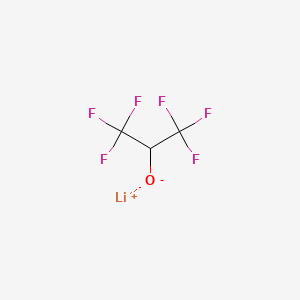
![1-(6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12862480.png)
![7-Methyl-3-thioxo-2,3-dihydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B12862488.png)
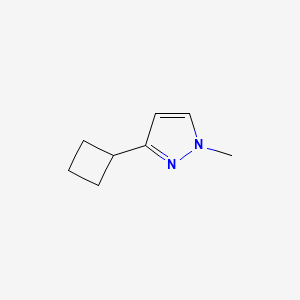
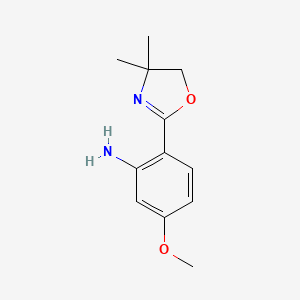
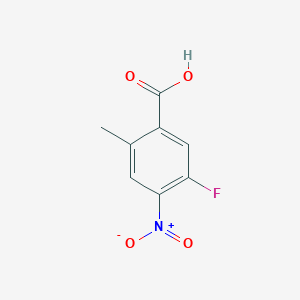
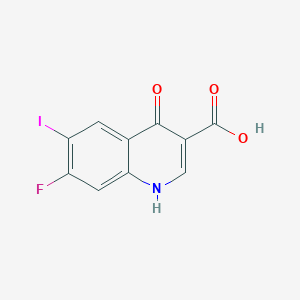
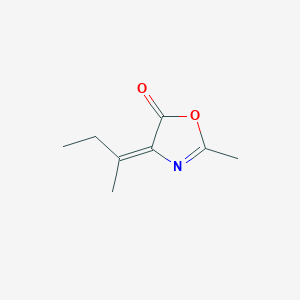
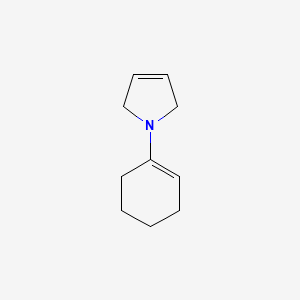
![2-Ethyl 5-methyl 3-bromoimidazo[1,2-a]pyridine-2,5-dicarboxylate](/img/structure/B12862546.png)
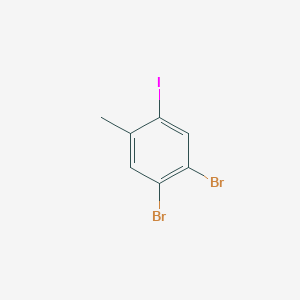
![(3'-Chloro-5'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12862553.png)

